molecular formula C25H23NO3 B6506501 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide CAS No. 1421450-25-0

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide

Cat. No. B6506501
CAS RN: 1421450-25-0
M. Wt: 385.5 g/mol
InChI Key: ZJFNLVKSHYZKBN-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide, also known as N-MDPBA, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic molecule composed of a phenylacetamide group and two methoxyphenoxy groups. N-MDPBA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as it has been shown to inhibit the reuptake of serotonin and norepinephrine. N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has also been used to study the effects of drugs on the cardiovascular system, as it has been shown to inhibit the enzyme cyclooxygenase-2. Additionally, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has been used to study the effects of drugs on the immune system, as it has been shown to inhibit the enzyme cyclooxygenase-2.

Mechanism of Action

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide works by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. It also inhibits the enzyme cyclooxygenase-2, which is responsible for the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. Additionally, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has been shown to inhibit the enzyme cyclooxygenase-2, which can lead to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has a number of advantages and limitations for lab experiments. One of the advantages of using N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide in lab experiments is that it is easy to synthesize and purify. Additionally, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is relatively stable, which makes it ideal for experiments that require long-term storage. However, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is not water-soluble, which can make it difficult to use in some experiments.

Future Directions

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has a number of potential future directions. One potential future direction is the development of new drugs based on N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide that are more effective at inhibiting the reuptake of serotonin and norepinephrine. Additionally, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide could be used to develop new drugs that are more effective at inhibiting the enzyme cyclooxygenase-2. Finally, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide could be used to develop new drugs that are more effective at reducing inflammation and pain.

Synthesis Methods

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide can be synthesized from the reaction of 2-methoxyphenol and benzoyl chloride in the presence of sodium hydroxide. This reaction yields N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide and sodium chloride as byproducts. The reaction can be monitored by thin-layer chromatography (TLC) and the final product can be purified by column chromatography.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-22-16-8-9-17-23(22)29-19-11-10-18-26-25(27)24(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,12-17,24H,18-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFNLVKSHYZKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Methoxyphenoxy)but-2-YN-1-YL]-2,2-diphenylacetamide

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